N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxolane-3-carboxamide: is a compound that belongs to the class of heterocyclic organic compounds It features a bithiophene moiety, which is a sulfur-containing aromatic ring, and an oxolane ring, which is a five-membered ring containing oxygen
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins such as actin-related protein 2/3 complex subunit . These proteins play a crucial role in cellular processes such as cell shape, motility, and intracellular trafficking.
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes like acetylcholinesterase , which plays a key role in neurotransmission. Inhibition of this enzyme could affect various biochemical pathways, leading to downstream effects on cellular function.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxolane-3-carboxamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction where a suitable oxolane derivative reacts with the bithiophene unit.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the oxolane-bithiophene intermediate with an amine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The bithiophene moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: The bithiophene moiety makes this compound suitable for use in organic semiconductors and conductive polymers.
Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.
Biology:
Enzyme Inhibition: The carboxamide group can interact with enzymes, potentially inhibiting their activity.
Medicine:
Drug Development: Its unique structure may be explored for the development of new pharmaceuticals with specific biological activities.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or mechanical properties.
Comparison with Similar Compounds
2-Methyloxolane: A bio-based solvent used in green extraction processes.
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)oxolane-3-carboxamide: A similar compound with a hydroxyethyl group instead of an ethyl group.
Uniqueness: N-(2-{[2,2’-bithiophene]-5-yl}ethyl)oxolane-3-carboxamide is unique due to the specific combination of the bithiophene and oxolane moieties, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a potential pharmaceutical agent.
Properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-15(11-6-8-18-10-11)16-7-5-12-3-4-14(20-12)13-2-1-9-19-13/h1-4,9,11H,5-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJILLXDGKBPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.